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Compound of Interest

Compound Name: Sulfo-Cyanine7.5 NHS ester

Cat. No.: B14764237 Get Quote

Introduction: The Near-Infrared Advantage
Sulfo-Cyanine7.5 is a water-soluble, near-infrared (NIR) fluorophore that occupies a critical

spectral niche at the border of the NIR-I and NIR-II windows. Unlike visible spectrum dyes (e.g.,

FITC, TRITC) or standard far-red dyes (e.g., Cy5), Sulfo-Cyanine7.5 emits in the 800–820 nm

range.

Why this matters:

Deep Tissue Penetration: Photons at >800 nm experience significantly reduced scattering in

biological tissue compared to <700 nm light.

Autofluorescence Suppression: Biological structures (collagen, elastin, NADH) have

negligible autofluorescence in this region, resulting in exceptional signal-to-noise ratios

(SNR).

Multiplexing: Its emission is sufficiently red-shifted to allow simultaneous imaging with

Cy5/Alexa Fluor 647 without spectral bleed-through.

This guide provides a validated workflow for bioconjugation, hardware configuration, and image

acquisition, specifically optimized to overcome the low quantum efficiency of silicon detectors in

this spectral range.
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Before beginning, verify your hardware compatibility. Standard "Cy7" filter sets are often

suboptimal for Cy7.5, cutting off the emission tail.

Table 1: Physicochemical Properties
Property Value Notes

Excitation Maximum 788 nm
Requires ~785 nm laser or

specific LED

Emission Maximum 808 nm
Peak detection requires >810

nm sensitivity

Extinction Coefficient ~240,000 M⁻¹cm⁻¹
High absorptivity compensates

for lower QY

Correction Factor (CF₂₈₀) 0.09
Critical for accurate protein

concentration

Solubility High (Water/PBS)
Sulfo- groups prevent

aggregation

Molecular Weight ~1143 Da
Varies slightly by counter-ion

(K⁺/Na⁺)

Pre-Protocol: Bioconjugation Strategy (NHS-Ester)
The most robust method for labeling antibodies or proteins with Sulfo-Cy7.5 is via N-

Hydroxysuccinimide (NHS) ester chemistry, which targets primary amines (Lysine residues).

Mechanism of Action
The NHS ester on the dye reacts with a primary amine on the protein at alkaline pH (8.3–8.5) to

form a stable amide bond, releasing N-hydroxysuccinimide.

Protein (Ab)
(Contains -NH2)

Buffer Exchange
pH 8.3-8.5

(No Tris/Glycine)

Prepare

Sulfo-Cy7.5
NHS Ester

Incubation
4°C Overnight or

RT 1-2 Hours
Add 10-20x Molar Excess

Mix

Purification
(Sephadex G-25)

Remove Unreacted Dye Labeled Conjugate
(Store at 4°C)

Elute
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Figure 1: Step-by-step workflow for NHS-ester conjugation. Note the critical buffer exchange

step to remove competing amines.

Detailed Protocol: Antibody Labeling
Materials:

Sulfo-Cyanine7.5 NHS ester (dissolved in anhydrous DMSO immediately before use).

Antibody (IgG) at >2 mg/mL in PBS.

Sodium Bicarbonate buffer (1M, pH 8.5).

Desalting column (e.g., PD-10 or Zeba Spin).

Step-by-Step:

Buffer Adjustment: If the antibody is in PBS (pH 7.4), add 1/10th volume of 1M Sodium

Bicarbonate (pH 8.5) to raise the pH to the optimal reaction range (8.3–8.5).

Critical: Ensure the buffer contains NO Tris, Glycine, or BSA. These contain amines that

will react with the dye, quenching the reaction.

Dye Preparation: Dissolve Sulfo-Cy7.5 NHS ester in anhydrous DMSO to a concentration of

10 mg/mL.

Expert Tip: NHS esters hydrolyze rapidly in moisture. Do not store this stock solution.

Reaction: Add the dye to the protein solution at a molar ratio of 15:1 (Dye:Protein).

Reasoning: A 15x excess ensures sufficient labeling (DOL 2–4) despite competitive

hydrolysis by water.

Incubation: Incubate for 1 hour at Room Temperature (RT) in the dark with gentle rotation.

Purification: Pass the reaction mixture through a desalting column equilibrated with PBS to

remove free dye. The labeled protein (high MW) will elute first; the free dye (low MW) will
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remain in the column.

Validation: Degree of Labeling (DOL) Calculation
Measure Absorbance at 280 nm (

) and 788 nm (

).

(Sulfo-Cy7.[1][2]5) = 240,000 M⁻¹cm⁻¹

(IgG) ≈ 210,000 M⁻¹cm⁻¹

Target DOL: 2.0 – 3.5. (Above 4.0 causes self-quenching).

Optical Configuration & Imaging Protocol
Imaging at 800 nm requires specific hardware. Standard PMTs (photomultiplier tubes) often

have <10% Quantum Efficiency (QE) at 800 nm.

Hardware Requirements
Light Source: 785 nm Diode Laser or high-power NIR LED (e.g., CoolLED pE-4000). Do not

use a 633/640 nm laser; it will not excite Cy7.5.

Objective: IR-corrected objective (Plan Apochromat). Standard objectives may suffer from

significant chromatic aberration (focus shift) in the NIR.

Detector:

Best: Back-illuminated deep-depletion CCD or sCMOS (e.g., Hamamatsu ORCA-

Lightning/Fusion).

Acceptable: GaAsP PMT (if confocal).

Avoid: Standard alkali PMTs.

Filter Set Recommendation

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.bocsci.com/blog/introduction-to-fluorescent-labels-cyanine-dyes-cy7-cy5-cy5-5-and-cy3/
https://www.interchim.fr/ft/A/AWHGQ0.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14764237?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Standard "Cy7" filters are often designed for Cy7 (Ex 750 / Em 773).[1] For Sulfo-Cy7.5, use a

red-shifted set:

Excitation Filter: 760–780 nm

Dichroic Mirror: 790 nm LP (Long Pass)

Emission Filter: 810 nm LP or 800–850 nm Bandpass

Laser/LED
(785 nm)

Excitation Filter
(760-780 nm)

Dichroic Mirror
(Reflects <790nm)

Sample
(Sulfo-Cy7.5)

Excitation

Emission Filter
(810nm LP)

Passes >790nm

Emission
(808 nm)

Detector
(sCMOS/GaAsP)

High QE @ 800nm

Click to download full resolution via product page

Figure 2: Optical path configuration. Note the requirement for a 790nm Long Pass dichroic to

accommodate the red-shifted emission.

Image Acquisition Protocol
Focusing: Focus using a bright fiducial marker or a co-stain (e.g., DAPI) first.

Correction: If not using an IR-corrected lens, expect a Z-shift. You may need to move the

focus up by 1–5 µm when switching to the NIR channel.

Exposure: NIR dyes often have lower quantum yields in aqueous environments than visible

dyes. Increase exposure time or laser power by 20–30% compared to Cy5 channels.

Background Check: Acquire a "no-stain" control image. The image should be nearly black

due to low tissue autofluorescence. If you see signal, check for light leaks in the room (NIR

passes through some plastics/curtains).

Troubleshooting & Expert Insights
Issue: Low Signal Intensity
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Cause 1: Filter Mismatch. Using a standard Cy7 filter (Em 773 nm) cuts off 60% of Sulfo-

Cy7.5 emission.

Fix: Switch to an 810 nm LP emission filter.

Cause 2: Detector Sensitivity. Using a standard PMT.

Fix: Switch to a GaAsP detector or increase gain/integration time significantly.

Cause 3: Over-labeling. DOL > 4.0 causes quenching.

Fix: Repeat conjugation with a lower dye:protein ratio (e.g., 10:1 instead of 20:1).

Issue: Rapid Photobleaching
Cause: Cyanine dyes are susceptible to reactive oxygen species (ROS).

Fix: Use an oxygen-scavenging mounting medium (e.g., ProLong Diamond or Glucose

Oxidase/Catalase mix). Note: Ensure the media does not harden into a refractive index that

mismatches your objective.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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